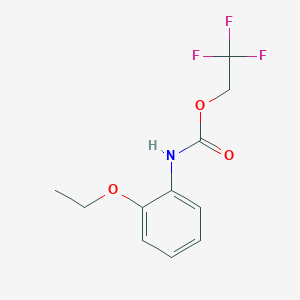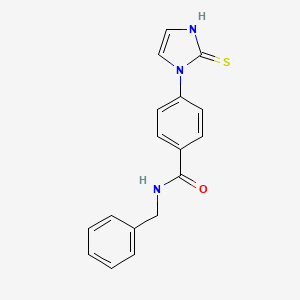![molecular formula C12H16BrN B1372763 [1-(4-Bromophenyl)cyclopentyl]methanamine CAS No. 626603-31-4](/img/structure/B1372763.png)
[1-(4-Bromophenyl)cyclopentyl]methanamine
Descripción general
Descripción
“[1-(4-Bromophenyl)cyclopentyl]methanamine” is a research chemical with the CAS number 626603-31-4 . It has a molecular weight of 254.17 and a molecular formula of C12H16BrN . The IUPAC name for this compound is [1-(4-bromophenyl)cyclopentyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)cyclopentyl]methanamine” is a liquid at room temperature . It has a heavy atom count of 14, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 2 and a topological polar surface area of 26 . The exact mass of the compound is 253.04661 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Isoindoles : A study demonstrated the use of compounds derived from (2-bromophenyl)methanamine for synthesizing 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
- Synthesis of S1P1 Receptor Agonists : Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an isomer of the compound, is used as an intermediate in synthesizing S1P1 receptor agonists, showing its utility in medicinal chemistry (Wallace et al., 2009).
- Quinazoline Synthesis : The compound's related variants are used in the synthesis of substituted quinazolines, highlighting its role in the development of novel chemical entities (Omar, Conrad, & Beifuss, 2014).
Biological and Pharmaceutical Research
- Serotonin 5-HT1A Receptor Agonists : Derivatives of (1-benzoylpiperidin-4-yl)methanamine, similar to the requested compound, have been explored as agonists of serotonin 5-HT1A receptors, indicating potential antidepressant properties (Sniecikowska et al., 2019).
- Antimicrobial Activities : Some derivatives of the compound, like those containing 1,2,3-triazole moieties, have shown promising results in antimicrobial activities (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUIFKLZDKBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



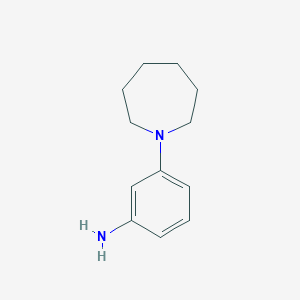
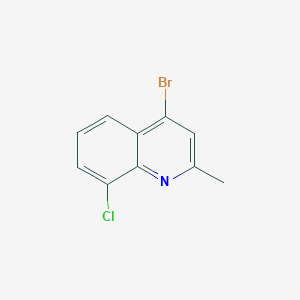
![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)
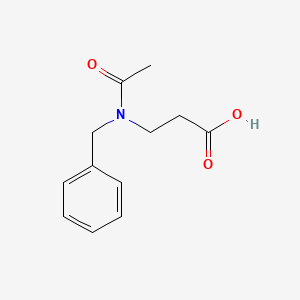
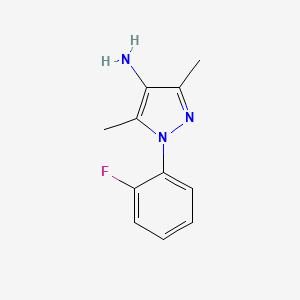
![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
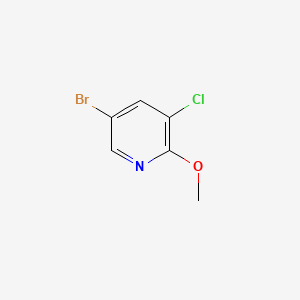
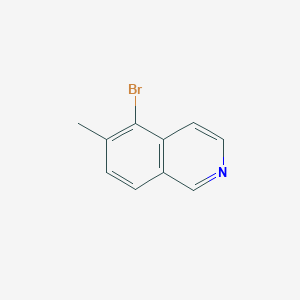
![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
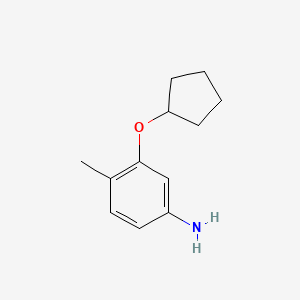
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
